methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate -

methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate

Catalog Number: EVT-5212766
CAS Number:
Molecular Formula: C20H20N4O4
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

Compound Description: TG100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor. It exhibits potent inhibition against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases with Ki values ranging from 13 to 64 nM. [, ]

Relevance: TG100435 shares the 1,2,4-benzotriazine core structure with methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate. Both compounds feature an amino substituent at the 3-position of the triazine ring. [, ]

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)

Compound Description: TG100855 is the major N-oxide metabolite of TG100435. Notably, it is 2 to 9 times more potent than its parent compound, TG100435, as a tyrosine kinase inhibitor. [, ]

Relevance: TG100855 is structurally related to methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate through the shared 1,2,4-benzotriazine scaffold and the presence of an amino group at the 3-position of the triazine ring. [, ] The difference lies in the substitution pattern on the phenyl ring attached to the amine and the presence of the N-oxide group in TG100855.

2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

Compound Description: PB17-026-01 is a potent allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase. [] It was designed using a structure-based approach, targeting the allosteric binding pocket of SHP2.

Relevance: PB17-026-01 and methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate both contain the 1,2,4-triazine core as a key structural feature. [] While PB17-026-01 is fused with a pyrrole ring, the overall presence of the triazine system highlights the importance of this heterocycle in medicinal chemistry, particularly for targeting kinases and phosphatases.

4-Amino-6-alkyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine

Compound Description: These compounds are intermediates used in the synthesis of 6-alkyl-4-(pyridin-3-yl-methyleneamino)-4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives. []

Relevance: The 4-amino-6-alkyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine structure is a simplified version of the 1,2,4-triazine core found in methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate. [] The presence of the amino group at the 4-position and the alkyl group at the 6-position in both compounds highlights their shared structural features.

N1,N3-disubstituted ureas (2) and thioureas (3 and 4)

Compound Description: These compounds are intermediates used in the synthesis of barbituric and thiobarbituric acids bearing the 5,6-diphenyl-1,2,4-triazin-3-yl moiety. []

Relevance: Compounds 2, 3, and 4 are derived from 3-amino-5,6-diphenyl-1,2,4-triazine (1), which shares the central 1,2,4-triazine ring system with methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate. [] They represent a different approach to incorporating the triazine scaffold into biologically active molecules, specifically CDK2 inhibitors.

Barbituric acid (5) and Thiobarbituric acids (6 and 7)

Compound Description: These compounds are diphenyl-1',2',4'-triazin-3'-yl barbituric acid derivatives synthesized as potential CDK2 inhibitors. []

Relevance: Barbituric acid (5) and thiobarbituric acids (6 and 7) are further derivatives of 3-amino-5,6-diphenyl-1,2,4-triazine (1), sharing the triazine core with methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate. []

4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (5)

Compound Description: Compound 5 is a potent dual inhibitor of both VEGFr2 and Src family (Src and YES) kinases. [] It is being investigated as a potential therapeutic for age-related macular degeneration (AMD).

Relevance: This compound shares the 1,2,4-benzotriazine scaffold and the 3-amino substitution pattern with methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate. [] The difference lies in the substitution pattern on the phenyl ring attached to the amine and the presence of a phenolic group.

4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (12)

Compound Description: Compound 12 is a prodrug of compound 5. [] It has been specifically designed for topical administration as an eye drop to increase the concentration of 5 in the back of the eye for the treatment of AMD.

Relevance: As a prodrug of compound 5, it also shares the core 1,2,4-benzotriazine structure with methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate. [] The key difference is the presence of a benzoate ester group, which is cleaved in vivo to release the active compound 5.

Properties

Product Name

methyl 4-({[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}methyl)benzoate

IUPAC Name

methyl 4-[[[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]methyl]benzoate

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C20H20N4O4/c1-26-16-5-4-6-17(27-2)18(16)15-12-22-24-20(23-15)21-11-13-7-9-14(10-8-13)19(25)28-3/h4-10,12H,11H2,1-3H3,(H,21,23,24)

InChI Key

IUWZCEPZJUDOGM-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C2=CN=NC(=N2)NCC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CN=NC(=N2)NCC3=CC=C(C=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.